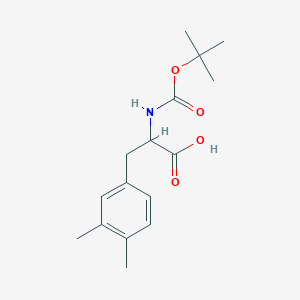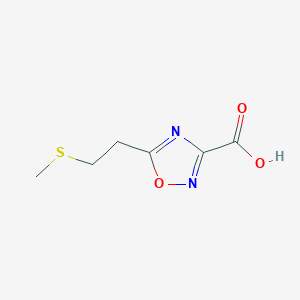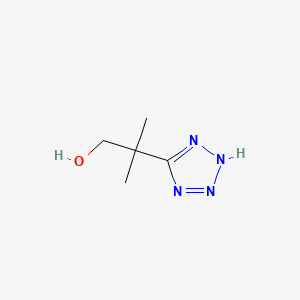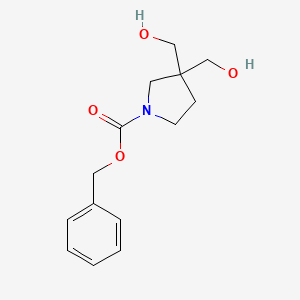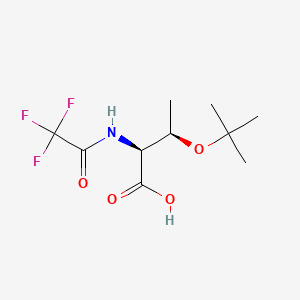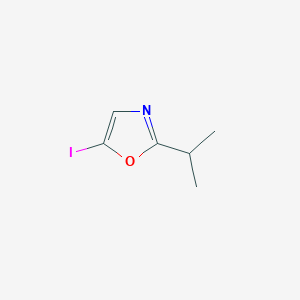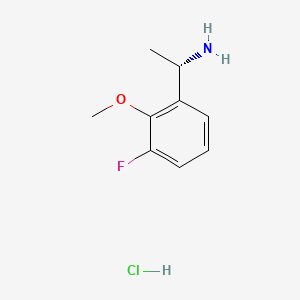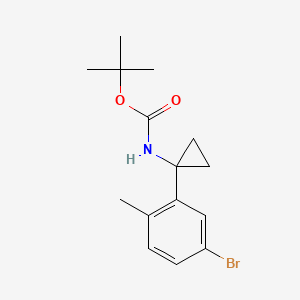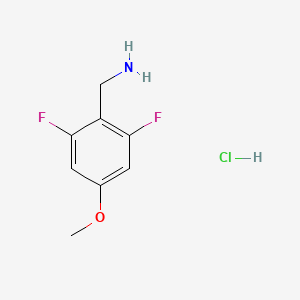![molecular formula C8H10N2O2 B15303660 2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid](/img/structure/B15303660.png)
2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid is a heterocyclic compound that features a fused imidazole and pyrrole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride . This reaction leads to the formation of the desired imidazole ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the electronic properties of the compound, leading to different reactivity patterns.
Substitution: The presence of reactive sites on the imidazole and pyrrole rings allows for substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Electrophiles and nucleophiles: Such as alkyl halides, acyl chlorides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the imidazole or pyrrole rings.
Wissenschaftliche Forschungsanwendungen
2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid has several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Exploration as a potential therapeutic agent for various diseases due to its unique structure and reactivity.
Industry: Use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring system and exhibit similar reactivity patterns.
Pyrrole derivatives: These compounds share the pyrrole ring system and can undergo similar types of chemical reactions.
Pyrrolo[1,2-a]imidazole derivatives: These compounds have a similar fused ring system and can be used in similar applications.
Eigenschaften
Molekularformel |
C8H10N2O2 |
|---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetic acid |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)4-6-7-2-1-3-10(7)5-9-6/h5H,1-4H2,(H,11,12) |
InChI-Schlüssel |
ODOFSCRKKRDPFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(N=CN2C1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


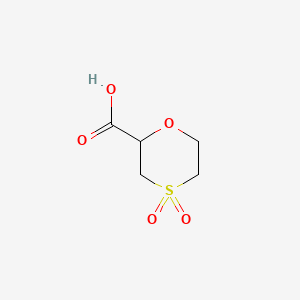
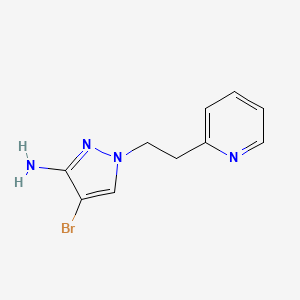
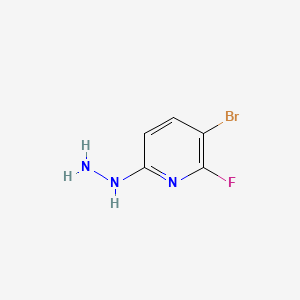
![2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B15303603.png)
